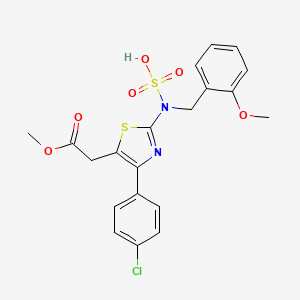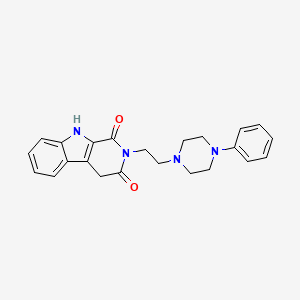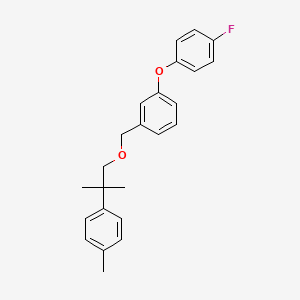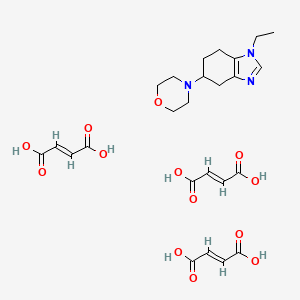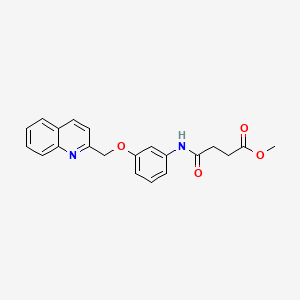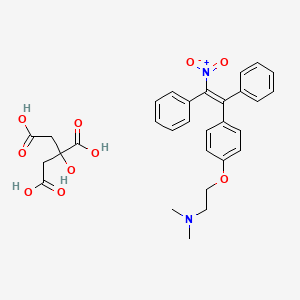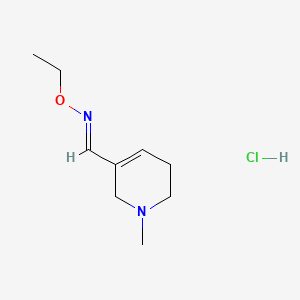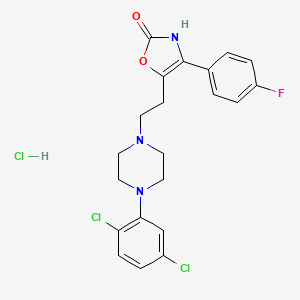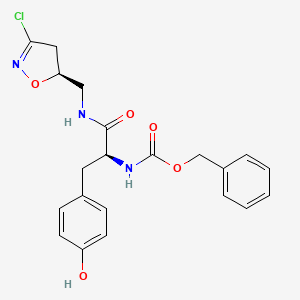
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzoic acid derivatives, dinitrophenyl compounds, and triazole precursors. Common synthetic routes may involve:
Nitration: Introduction of nitro groups to the phenyl ring.
Triazole Formation: Cyclization reactions to form the triazole ring.
Thioether Formation: Coupling reactions to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thioether groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures.
Triazole Derivatives: Compounds containing the triazole ring.
Dinitrophenyl Compounds: Compounds with dinitrophenyl groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
119228-59-0 |
|---|---|
Molecular Formula |
C22H15N5O7S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
4-[[5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C22H15N5O7S/c1-34-18-6-4-15(5-7-18)25-20(14-10-16(26(30)31)12-17(11-14)27(32)33)23-24-22(25)35-19-8-2-13(3-9-19)21(28)29/h2-12H,1H3,(H,28,29) |
InChI Key |
YYTMWJJHYALKLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


